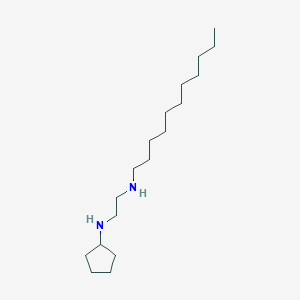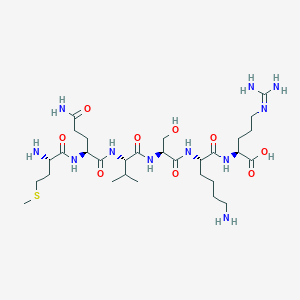
1,2-Dichloro-1,2-dimethyl-1,2-dipropyldisilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-1,2-dimethyl-1,2-dipropyldisilane is an organosilicon compound with the molecular formula C8H18Cl2Si2. This compound is characterized by the presence of two silicon atoms, each bonded to a chlorine atom, two methyl groups, and a propyl group. It is a colorless liquid with a distinct chemical structure that makes it a subject of interest in various scientific fields.
準備方法
The synthesis of 1,2-Dichloro-1,2-dimethyl-1,2-dipropyldisilane typically involves the reaction of dichlorosilane with appropriate organic reagents under controlled conditions. One common method involves the reaction of dichlorosilane with methyl and propyl Grignard reagents. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
1,2-Dichloro-1,2-dimethyl-1,2-dipropyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkoxides, amines, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane compounds, while substitution reactions can produce a variety of organosilicon derivatives.
科学的研究の応用
1,2-Dichloro-1,2-dimethyl-1,2-dipropyldisilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology: The compound can be used in the study of silicon-based biochemistry, including the interaction of organosilicon compounds with biological systems.
Medicine: Research into the potential therapeutic applications of organosilicon compounds includes their use as drug delivery agents or in the development of new pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of silicone polymers and resins, which have a wide range of uses in coatings, adhesives, and sealants.
作用機序
The mechanism of action of 1,2-Dichloro-1,2-dimethyl-1,2-dipropyldisilane involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the silicon-chlorine bonds, which can undergo hydrolysis or substitution reactions. These reactions can lead to the formation of reactive intermediates that interact with other molecules, facilitating the synthesis of new compounds or materials.
類似化合物との比較
1,2-Dichloro-1,2-dimethyl-1,2-dipropyldisilane can be compared with other similar organosilicon compounds, such as:
1,2-Dichloro-1,2-dimethyl-1,2-diphenyldisilane: This compound has phenyl groups instead of propyl groups, leading to different chemical properties and reactivity.
1,2-Dichloro-1,2-dimethyl-1,2-diethyldisilane: The presence of ethyl groups instead of propyl groups affects the compound’s steric and electronic properties.
1,2-Dichloro-1,2-dimethyl-1,2-dibutyldisilane: The butyl groups in this compound result in different physical and chemical characteristics compared to the propyl derivative.
特性
CAS番号 |
494832-11-0 |
|---|---|
分子式 |
C8H20Cl2Si2 |
分子量 |
243.32 g/mol |
IUPAC名 |
chloro-(chloro-methyl-propylsilyl)-methyl-propylsilane |
InChI |
InChI=1S/C8H20Cl2Si2/c1-5-7-11(3,9)12(4,10)8-6-2/h5-8H2,1-4H3 |
InChIキー |
QPPCQPCUOKQNFQ-UHFFFAOYSA-N |
正規SMILES |
CCC[Si](C)([Si](C)(CCC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14231581.png)
![(1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B14231589.png)

![Ethyl 3-[(4-methoxyphenyl)imino]-2-methylprop-2-enoate](/img/structure/B14231604.png)



![1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole](/img/structure/B14231625.png)

![2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one](/img/structure/B14231634.png)

![3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14231656.png)


